molecular formula C16H16N6O2 B2919336 5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034373-63-0

5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

カタログ番号: B2919336
CAS番号: 2034373-63-0
分子量: 324.344
InChIキー: QYDKELKRSUJONE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a complex heterocyclic architecture, designed for advanced pharmaceutical and life sciences research. This compound is built around a central isoxazole-3-carboxamide core, a scaffold noted for its prevalence in medicinal chemistry . The structure is further elaborated with a cyclopropyl substituent on the isoxazole ring and a (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl group attached to the amide nitrogen. The presence of both pyrazole and pyrazine rings suggests potential for high affinity and specificity in interacting with biological targets, as such nitrogen-containing heterocycles are common in pharmacologically active compounds . While the specific biological profile of this exact molecule requires further investigation, compounds with similar structural motifs, such as isoxazole carboxamides and pyrazolyl derivatives, are frequently explored in drug discovery for their potential as kinase inhibitors, anticancer agents, and treatments for neurodegenerative disorders . This product is intended for research purposes such as hit-to-lead optimization, biochemical assay development, and mechanism of action studies. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere. 5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-22-11(6-12(20-22)14-9-17-4-5-18-14)8-19-16(23)13-7-15(24-21-13)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKELKRSUJONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is C17H20N4O2C_{17}H_{20}N_{4}O_{2}. Its structure includes:

  • Cyclopropyl group : Contributes to the compound's lipophilicity.
  • Pyrazole and isoxazole rings : Known for their biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including:

  • Inhibition of cyclooxygenase enzymes : This leads to anti-inflammatory effects.
  • Modulation of cell signaling pathways : Involvement in apoptosis and cell cycle regulation has been noted in several studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including isoxazole compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : A study evaluated the cytotoxicity of related isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 µM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds similar to our target showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest.
CompoundIC50 (µM)Mechanism
Isoxazole (3)86Apoptosis promotion
Isoxazole (6)755Cell cycle arrest

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert its effects on inflammatory pathways.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The review emphasized that modifications on the pyrazole ring significantly influence biological activity .
  • Preclinical Research : In vivo studies have demonstrated that pyrazole-containing compounds can effectively reduce tumor growth rates in xenograft models. These findings suggest potential therapeutic applications in oncology .

類似化合物との比較

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound A : 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 2034605-40-6)
  • Key Differences :
    • Substituent Position : The pyrazole in Compound A is substituted at the 1-position with an ethyl group instead of a methyl group.
    • Linker : An ethyl spacer replaces the methylene bridge in the target compound.
    • Molecular Formula : Identical (C₁₆H₁₆N₆O₂), but structural variations may alter conformational flexibility and binding kinetics .
Property Target Compound Compound A
Pyrazole Substituent 1-Methyl 1-Ethyl
Linker Methylene (-CH₂-) Ethyl (-CH₂CH₂-)
Molecular Weight 324.34 324.34
Compound B : 3-Cyclopropyl-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (CAS 1285530-24-6)
  • Key Differences: Core Structure: Replaces isoxazole with a pyrazole-carbohydrazide. Molecular Formula: C₁₄H₁₃N₅O₂ (MW: 283.29 g/mol), smaller and more polar than the target.
Compound C : 3-Cyclopropyl-N′-[(E)-(3-hydroxy-4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (CAS 306302-24-9)
  • Hydrazide vs. Carboxamide: Hydrazide linkage in Compound C may confer higher reactivity but lower stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound B Compound C
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 (higher polarity) ~1.8 (moderate polarity)
Hydrogen Bond Donors 2 3 4
Metabolic Stability High (carboxamide) Moderate (hydrazide) Low (hydrazide + methoxy)

Notes:

  • The target compound’s carboxamide linker and methyl group enhance metabolic stability compared to hydrazide derivatives (Compounds B and C) .
  • Pyrazine in the target compound enables π-π stacking with aromatic residues in biological targets, a feature absent in Compounds B and C .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Use a two-step alkylation and coupling approach. First, prepare the pyrazole-methyl intermediate via nucleophilic substitution (e.g., K₂CO₃ as a base, DMF as solvent, and alkyl halides) . Second, couple the isoxazole-3-carboxamide moiety using carbodiimide-mediated amidation.
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic byproducts .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic or oxidative degradation (e.g., cyclopropyl ring opening or pyrazine oxidation) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl stretches (isoxazole carboxamide C=O at ~1680 cm⁻¹) and pyrazine C=N stretches (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., pyrazole-methyl interactions with adjacent carbonyl groups) .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Target Selection : Dock against enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Compare binding scores (e.g., ΔG ≤ -8 kcal/mol suggests strong inhibition) .
  • Structural Insights : Analyze interactions (e.g., pyrazine nitrogen hydrogen bonding with Arg70 in DHFR) and modify substituents to enhance affinity .
    • Data Table :
Compound VariantDocking Score (ΔG, kcal/mol)Key Interactions
Parent Compound-8.2Pyrazine-Arg70
Fluoro Derivative-9.1Enhanced π-π stacking

Q. How should researchers address contradictions between in vitro activity and physicochemical properties (e.g., solubility)?

  • Methodology :

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -NH₂) on the cyclopropyl ring while monitoring logP changes (target logP < 3) .
  • Bioactivity Cross-Validation : Use parallel artificial membrane permeability assays (PAMPA) to correlate solubility with cellular uptake .

Q. What experimental design strategies improve yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) using a factorial design. For example, optimize DMF/water ratios to reduce byproduct formation .
  • Process Analytics : Implement in-situ FTIR to monitor reaction progression and terminate at >95% conversion .

Q. How can researchers resolve discrepancies in biological activity across different assay platforms?

  • Methodology :

  • Assay Standardization : Use a reference inhibitor (e.g., methotrexate for DHFR assays) to normalize activity values .
  • Mechanistic Studies : Perform kinetic assays (e.g., IC₅₀ shift analysis under varying ATP concentrations) to confirm target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。